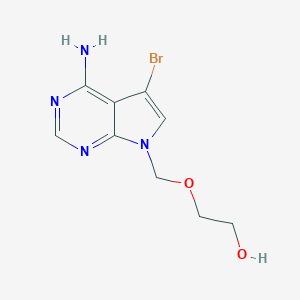

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Vue d'ensemble

Description

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is a synthetic organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom and a hydroxyethoxymethyl group attached to a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine typically involves multi-step organic reactions. One common method starts with the bromination of a pyrrolopyrimidine precursor, followed by the introduction of the amino group and the hydroxyethoxymethyl side chain. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxyethoxymethyl group can participate in oxidation reactions to form aldehydes or carboxylic acids, and reduction reactions to form alcohols.

Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Condensation: Acetic anhydride (Ac₂O), formic acid (HCOOH)

Major Products:

- Substituted pyrrolopyrimidines

- Oxidized derivatives such as aldehydes and carboxylic acids

- Reduced derivatives such as alcohols

- Condensation products like imines and amides

Applications De Recherche Scientifique

Antiviral Activity

One of the primary applications of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is its antiviral activity. Research has shown that similar compounds exhibit inhibitory effects against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). A study indicated that acyclic halogenated tubercidin analogs, which include this compound, demonstrated significant antiviral properties against human lymphotropic herpesvirus infections, suggesting a pathway for further development in antiviral therapies .

Anticancer Properties

Another promising area of research involves the anticancer potential of this compound. The structural similarities to known anticancer agents allow for the exploration of its efficacy in inhibiting cancer cell proliferation. Preliminary studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives can interfere with cellular processes involved in tumor growth, making them candidates for further investigation in cancer treatment protocols .

Case Study 1: Antiviral Efficacy

In a controlled study involving guinea pigs infected with lymphotropic herpesvirus, two new compounds were tested for their antiviral activity. The results showed that the tested compounds, including derivatives of pyrrolo[2,3-d]pyrimidine, were more effective than standard treatments like acyclovir . This highlights the potential of these compounds in developing new antiviral therapies.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to established chemotherapeutics . This suggests that further optimization could lead to a viable anticancer drug candidate.

Mécanisme D'action

The biological activity of 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine is primarily attributed to its interaction with specific molecular targets. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

- 4-Amino-5-bromo-7-(2-methoxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

- 4-Amino-5-chloro-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

- 4-Amino-5-bromo-7-(2-hydroxypropoxymethyl)pyrrolo(2,3-d)pyrimidine

Comparison: Compared to its analogs, 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine exhibits unique properties due to the presence of the hydroxyethoxymethyl group, which can enhance its solubility and bioavailability. The bromine atom also contributes to its reactivity, making it a versatile intermediate in organic synthesis.

This compound’s distinct structure and reactivity profile make it a valuable tool in both research and industrial applications, setting it apart from similar compounds in its class.

Activité Biologique

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine (CAS: 115093-88-4) is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

The molecular formula of this compound is C9H11BrN4O2, with a molar mass of 287.11 g/mol. Key physical properties include:

Antiviral Properties

Recent studies have explored the antiviral potential of pyrrolopyrimidine derivatives, including this compound. Research indicates that similar compounds can inhibit viral replication through various mechanisms:

- Inhibition of RNA viruses : Some derivatives have shown inhibitory effects on RNA viruses like Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV), with effective concentrations (EC50) ranging from micromolar to low micromolar levels .

The mechanisms by which this compound and its analogs exert their biological effects include:

- Interference with nucleic acid synthesis : Compounds like this pyrrolopyrimidine may inhibit enzymes involved in nucleotide synthesis, thereby affecting viral replication .

- Targeting specific viral proteins : Certain derivatives have been shown to bind to viral proteins, inhibiting their function and preventing the virus from replicating effectively .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrrolopyrimidine can significantly reduce viral loads in cultured cells. For instance:

- A study reported that a related compound exhibited an IC50 value of approximately 6.7 μM against HCV, indicating potent antiviral activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrN4O2 |

| Molar Mass | 287.11 g/mol |

| Density | 1.86 g/cm³ |

| Melting Point | 163-164 °C |

| Boiling Point | 520.3 °C |

| EC50 against HCV | ~6.7 μM |

| IC50 against RSV | Varies (reported between 0.12 - 28 μM) |

Propriétés

IUPAC Name |

2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOPBCMNPLURLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1COCCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150962 | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115093-88-4 | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115093884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.